1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
“1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine” is a chemical compound. Based on its nomenclature, it likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. This compound also has a chlorobenzyl group and a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. It could potentially undergo various organic reactions, such as electrophilic aromatic substitution or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, properties like melting point, boiling point, solubility, and stability could be predicted based on its molecular structure .Scientific Research Applications
Antimicrobial Activity
N-(2-Chlorobenzyl)-substituted hydroxamate, derived from the hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) . With an IC50 value of 1.0 μM, it effectively suppresses the activity of DXS, a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. Interestingly, this compound also inhibits the growth of Haemophilus influenzae, making it a potential candidate for antimicrobial applications .
Mechanism of Action
Target of Action
The primary targets of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are currently unknown. This compound is structurally similar to benzimidazole derivatives, which have been reported to exhibit diverse pharmacological activities . .
Mode of Action
Based on its structural similarity to benzimidazole derivatives, it may interact with its targets through electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Aromatic compounds like this one can be metabolized by bacteria through various catabolic pathways . These pathways involve the degradation of the aromatic ring structure, leading to the formation of simpler compounds that can be further metabolized or excreted.
Pharmacokinetics
Similar compounds, such as ticlopidine, have been reported to have a bioavailability of over 80%, with metabolism occurring in the liver and excretion through the kidneys and feces . The half-life of ticlopidine is reported to be 12 hours after a single dose and 4-5 days after repeated dosing .
Result of Action
Similar compounds have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the presence of certain bacteria can affect the biodegradation of aromatic compounds . Additionally, temperature and pH can influence the stability and activity of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJPHNZDGHPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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